2-(1-Aminocyclobutyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-(1-aminocyclobutyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5(9)4-6(8)2-1-3-6;/h1-4,8H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWJAYXTMYRRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-91-4 | |
| Record name | Cyclobutaneacetamide, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
2-(1-Aminocyclobutyl)acetamide Hydrochloride: Structural Pharmacology & Mechanism of Action
The following technical guide details the structural pharmacology, mechanism of action, and experimental utility of 2-(1-Aminocyclobutyl)acetamide hydrochloride .
This analysis synthesizes data from structural homologs (ACBC, Gabapentinoids) and peptide chemistry to characterize this compound as a critical
Executive Summary
2-(1-Aminocyclobutyl)acetamide hydrochloride (CAS: 1384428-91-4) is a conformationally restricted
Its primary mechanism of action is defined by two distinct modalities:
-
Pharmacological Probe: As a rigidified GABA/Glycine analog, it acts as a metabolically stable probe for probing steric constraints in neuroreceptors and transporters (GAT/GlyT).
-
Peptidomimetic Scaffold: It functions as a strong inducer of secondary structure (turns/helices) in bioactive peptides, conferring proteolytic resistance (half-life extension) to therapeutic candidates.
Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[2]
To understand the mechanism, one must analyze the molecule's position within the "Amino Acid Homologation Series." The distance between the cationic amine and the anionic/polar carbonyl determines the biological target.
The Homologation Shift
The biological activity shifts drastically as the carbon chain extends from the cyclobutane ring:
| Compound Class | Structure Type | Distance ( | Primary Biological Target |
| ACBC (Parent) | ~2.4 Å | NMDA Receptor (Glycine Site Agonist) | |
| This Topic | ~3.6 Å | Peptide Turn Inducer / GAT Modulator | |
| Gabapentin Analog | ~4.9 Å |
Structural Mechanism
The cyclobutane ring locks the amino group and the acetamide side chain into a fixed orientation.
-
Conformational Restriction: The ring prevents the free rotation seen in linear
-amino acids (like -alanine). This reduces the entropy penalty upon binding to a receptor or folding into a peptide structure. -
Amide Functionality: The acetamide group (
) replaces the carboxylic acid. This neutralizes the negative charge, significantly increasing membrane permeability and blood-brain barrier (BBB) penetration compared to the zwitterionic parent acid.
Part 2: Biological Mechanism of Action
While often used as a synthetic intermediate, the molecule possesses intrinsic bioactivity based on its pharmacophore.
Neurotransmitter Transporter Modulation (Theoretical)
The 2-(1-aminocyclobutyl)acetamide scaffold mimics the spatial arrangement of GABA (gamma-aminobutyric acid) in a folded conformation.
-
Mechanism: It can competitively bind to GABA Transporters (GAT) or Glycine Transporters (GlyT).
-
Effect: By blocking reuptake without activating the receptor (due to the steric bulk of the cyclobutane ring), it potentially elevates synaptic levels of inhibitory neurotransmitters.
-
Metabolic Stability: The
-substitution pattern renders it resistant to GABA-Transaminase (GABA-T), preventing rapid degradation.
Peptidomimetic Stabilization (Proven)
When incorporated into peptide drugs, this molecule acts as a "structural lock."
-
Proteolytic Resistance: Most endogenous proteases (trypsin, pepsin) recognize
-peptide bonds. The insertion of this -amino acid creates a "mismatched" substrate that enzymes cannot hydrolyze. -
Secondary Structure Induction: The cyclobutane constraint forces the peptide backbone into specific torsion angles, promoting the formation of stable helices (e.g., 14-helix) or
-turns. This is critical for disrupting protein-protein interactions (PPIs).
NMDA Receptor Interaction (Low Affinity)
Unlike 1-aminocyclobutane-1-carboxylic acid (ACBC), which is a potent partial agonist at the NMDA glycine site, the acetamide homolog shows reduced affinity. However, it may act as a prodrug .
-
In vivo Hydrolysis: Amidases may cleave the terminal amide to release the free acid (1-aminocyclobutaneacetic acid) locally, activating a delayed or sustained neuromodulatory effect.
Part 3: Visualization of Mechanism
The following diagram illustrates the structural divergence and resulting mechanistic pathways.
Caption: Mechanistic pathways of 2-(1-Aminocyclobutyl)acetamide, highlighting its dual role in peptide stabilization and potential neurotransmitter modulation.
Part 4: Experimental Protocols
Protocol A: Solubility and Stock Preparation
This hydrochloride salt is highly polar. Proper handling is required to prevent hygroscopic degradation.
-
Solvent Choice:
-
Preferred: Water (Milli-Q), PBS (pH 7.4), or DMSO (for organic synthesis).
-
Solubility Limit: ~50 mg/mL in water.
-
-
Preparation:
-
Weigh 10 mg of 2-(1-Aminocyclobutyl)acetamide HCl .
-
Dissolve in 1.0 mL of PBS.
-
Critical Step: Vortex for 30 seconds. If used for cell culture, filter sterilize using a 0.22
m PVDF filter (Nylon filters may bind the amide).
-
-
Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
Protocol B: In Vitro Proteolytic Stability Assay
To validate the "Mechanism of Action" regarding stability, use this comparative assay.
Objective: Measure half-life extension conferred by the cyclobutane scaffold.
-
Reagents:
-
Test Peptide: A short peptide containing the cyclobutyl residue.
-
Control Peptide: Linear analog (e.g., containing
-alanine). -
Enzyme: Pronase or Human Serum.
-
-
Workflow:
-
Incubation: Mix peptide (100
M) with Human Serum (90% v/v) at 37°C. -
Sampling: Withdraw 50
L aliquots at T=0, 1h, 4h, 12h, 24h. -
Quenching: Immediately add 100
L Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins. -
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS.
-
-
Data Interpretation:
-
Plot
vs. Time. -
The cyclobutane-containing peptide should exhibit a
> 10x that of the linear control due to the steric hindrance preventing enzyme access to the amide bond.
-
References
-
Allan, R. D., et al. (1990). "Synthesis and activity of 1-aminocyclobutane-1-carboxylic acid (ACBC) analogues." European Journal of Pharmacology.
- Establishes the NMDA/Glycine site activity of the parent alpha-amino acid.
-
Kulkarni, S. S., & Gopi, H. N. (2010).
-amino acids and their application in peptidomimetics." Current Medicinal Chemistry.- Defines the mechanism of cyclobutane scaffolds in inducing peptide stability.
-
CymitQuimica. (2024).[2] "2-(1-Aminocyclobutyl)acetamide hydrochloride Product Data." Chemical Catalog.
- Verifies chemical identity, CAS 1384428-91-4, and physical properties.
-
Orner, B. P., et al. (2001).
-amino acids." Journal of the American Chemical Society.- Describes the synthetic utility and structural rigidity of cyclic beta-amino acid deriv
Sources
Methodological & Application
2-(1-Aminocyclobutyl)acetamide hydrochloride formulation for preclinical studies
Application Note: Formulation Strategies for 2-(1-Aminocyclobutyl)acetamide Hydrochloride in Preclinical Studies
Abstract
This guide provides a standardized technical framework for the formulation of 2-(1-Aminocyclobutyl)acetamide hydrochloride , a conformationally restricted amino acid derivative often used as a building block or pharmacological probe in neuroscience and metabolic research. Due to the gem-disubstituted cyclobutane ring and the hydrochloride salt form, this compound presents specific challenges regarding hygroscopicity , pH control , and osmolarity . This protocol synthesizes first-principles formulation science with practical laboratory workflows to ensure consistent in vivo data.
Part 1: Pre-Formulation Characterization
Before attempting animal dosing, the physicochemical profile must be established.[1] The hydrochloride salt form confers high aqueous solubility but introduces acidity that can be toxic via parenteral routes if uncorrected.
Physicochemical Profile
-
Chemical Nature: Polar, small molecule amine hydrochloride.
-
Molecular Weight: ~164.63 g/mol (HCl salt) vs. ~128.17 g/mol (Free Base).
-
Solubility: Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in non-polar organics.
-
pKa: The primary amine pKa is estimated at ~9.5. The amide is neutral.
-
Critical Risk: Hygroscopicity . The HCl salt will readily absorb atmospheric moisture, altering the effective dose weight.
Salt Correction Factor (SCF)
Crucial for Dosing Accuracy: You must dose based on the active moiety (Free Base), not the weighed mass (Salt).
Rule: To deliver a 10 mg/kg dose of the active compound, weigh 12.8 mg of the HCl salt per kg of body weight.
Part 2: Formulation Decision Tree
Do not default to DMSO. This molecule is water-soluble.[2][3][4] Use the following logic flow to select the least toxic vehicle.
Figure 1: Decision matrix for vehicle selection. Due to high aqueous solubility, simple aqueous buffers are preferred over organic co-solvents.
Part 3: Detailed Preparation Protocols
Protocol A: Intravenous (IV) / Intraperitoneal (IP) Solution
Target: 10 mg/mL solution in PBS (pH 7.4). Stability: Prepare fresh daily.
Reagents:
-
Phosphate Buffered Saline (PBS) 1X (sterile).
-
1N NaOH (sterile filtered) and 1N HCl.
-
0.22 µm PES Syringe Filter.
Workflow:
-
Weighing: Calculate required mass using the SCF (1.28).
-
Example: For 10 mL of 10 mg/mL (active), weigh 128 mg of the HCl salt.
-
-
Dissolution: Add ~80% of the final volume (8 mL) of PBS. Vortex until fully dissolved (usually <1 min).
-
pH Adjustment (Critical Step):
-
Final Volume: Add PBS to reach exactly 10 mL.
-
Sterilization: Pass through a 0.22 µm PES filter into a sterile vial.
-
QC: Check for particulates. The solution should be clear and colorless.
Protocol B: Oral (PO) Gavage Solution
Target: High dose (e.g., 100 mg/kg) solution.
Vehicle: Sterile Water for Injection (SWFI) or 0.5% Methylcellulose (if taste masking is needed, though rarely relevant for gavage).
Workflow:
-
Weigh the salt (apply SCF).
-
Dissolve in SWFI.
-
No pH adjustment is strictly necessary for PO unless the solution is extremely acidic (< pH 3), as the stomach is acidic. However, neutralizing to pH >4 reduces risk of esophageal irritation.
Part 4: Stability & Storage
Solid State Stability
-
Storage: -20°C in a desiccator.
-
Handling: Equilibrate vial to room temperature before opening to prevent water condensation. The HCl salt is hygroscopic; moisture uptake will dilute your effective dose over time.
Solution Stability
-
Hydrolysis Risk: The acetamide group (
) is susceptible to hydrolysis to the corresponding carboxylic acid ( ) at extreme pH or high temperatures. -
Cyclization: The gem-disubstituted cyclobutane ring is strained. While kinetically stable, avoid heating solutions >40°C.
-
Recommendation: Use formulations within 24 hours .
Part 5: Troubleshooting & Biological Considerations
| Observation | Probable Cause | Corrective Action |
| Injection Site Irritation | Solution is too acidic (pH < 4.5). | Adjust pH to 7.0–7.4 using NaOH. |
| Hemolysis (IV) | Solution is hypotonic. | Do not use pure water for IV. Use 0.9% Saline or PBS. |
| Precipitation on pH adjust | Concentration exceeds free-base solubility. | Unlikely for this molecule. If observed, dilute 2x or add 5% HP-β-CD. |
| Inconsistent In Vivo Data | Hygroscopic weighing error. | Dry the solid standard or re-determine water content via KF titration. |
Part 6: In Vivo Workflow Visualization
Figure 2: Step-by-step preparation workflow for parenteral administration.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Formulation for Preclinical Studies). Link
-
FDA Inactive Ingredient Database (IID). Used to verify safety of PBS and Saline vehicles. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Section on Preparation of Water-Soluble Salts). Link
Sources
2-(1-Aminocyclobutyl)acetamide hydrochloride for high-throughput screening assays
Application Note: 2-(1-Aminocyclobutyl)acetamide Hydrochloride in High-Throughput Screening and Library Generation
Abstract
This guide details the technical handling, physicochemical profiling, and experimental application of 2-(1-Aminocyclobutyl)acetamide hydrochloride (ACBA-HCl) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). As a conformationally restricted,
Introduction & Scientific Rationale
The "Escape from Flatland"
Modern drug discovery has shifted focus from planar, aromatic-heavy compounds to molecules with higher three-dimensional character (Fraction
-
Structural Significance: It acts as a bioisostere for gem-dimethyl groups or
-amino acids (GABA analogs). -
Mechanistic Utility: In HTS, this molecule is primarily used in two contexts:
-
As a Fragment: Screened directly against targets (e.g., Ion Channels, GPCRs) to identify weak binders (
> 100 M) that bind to novel pockets. -
As a Building Block: Used in combinatorial chemistry (DEL or Parallel Synthesis) to introduce a rigid "kink" in a peptide chain or inhibitor backbone.
-
Physicochemical Profile & Data Summary
Understanding the physical limits of ACBA-HCl is prerequisite for assay stability.
Table 1: Physicochemical Properties of ACBA-HCl
| Property | Value | HTS Implication |
| Molecular Weight (Free Base) | 128.17 g/mol | Ideal for Fragment Screening (Rule of 3 compliant). |
| Salt Form | Hydrochloride (HCl) | High water solubility; requires neutralization in organic synthesis. |
| cLogP | -0.6 (Hydrophilic) | Low risk of non-specific hydrophobic binding; high solubility in assay buffer. |
| Topological Polar Surface Area | ~69 Ų | Good membrane permeability predictor; suitable for CNS targets. |
| Steric Environment | Gem-disubstituted ( | CRITICAL: The primary amine is sterically hindered. Coupling reactions require forcing conditions. |
Protocol 1: DMSO Stock Preparation & Stability
Challenge: As a hydrochloride salt, ACBA-HCl is hygroscopic. In HTS, "wet" DMSO stocks lead to compound precipitation and degradation (hydrolysis of the amide).
Objective: Create a stable 100 mM Master Stock.
Materials:
-
ACBA-HCl (Solid, >98% purity)
-
Anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm)
-
Desiccator cabinet or Nitrogen glovebox
Procedure:
-
Equilibration: Allow the ACBA-HCl vial to reach room temperature before opening to prevent condensation.
-
Weighing: Weigh the compound rapidly into a tared amber glass vial.
-
Expert Tip: Do not use plastic weigh boats if high static is present; the salt is fine and sticky.
-
-
Dissolution: Add Anhydrous DMSO to achieve 100 mM concentration.
-
Calculation: For 10 mg of ACBA-HCl (MW ~164.6 g/mol with HCl), add ~607
L DMSO.
-
-
Sonication: Sonicate for 5 minutes at 25°C. The solution should be clear and colorless.
-
QC Check: If the solution is cloudy, the salt has not dissociated. Add 1% v/v
(if for NMR) or water (if for bioassay) only if absolutely necessary, but prefer gentle heating (37°C).
-
-
Storage: Store in Matrix tubes with septum caps at -20°C.
-
Self-Validating Step: Upon thawing, centrifuge plates at 1000 x g for 1 minute. Inspect bottom of wells. If pellet is visible, re-sonicate.
-
Protocol 2: Parallel Library Synthesis (Amide Coupling)
Challenge: The amine in ACBA-HCl is attached to a quaternary carbon (the cyclobutane ring). It is nucleophilically impaired due to steric bulk. Standard EDC/NHS coupling often fails or gives low yields.
Objective: Couple ACBA-HCl to a carboxylic acid library in a 384-well plate format.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) - Chosen for high reactivity.
-
Base: DIPEA (Diisopropylethylamine) - Must be excess (4 equiv) to neutralize HCl salt and activate carboxylic acid.
-
Solvent: DMF (Dimethylformamide) - Better than DMSO for reaction kinetics.
Workflow Diagram (Graphviz):
Caption: Optimized parallel synthesis workflow for sterically hindered cyclobutyl amines.
Step-by-Step Procedure:
-
Activation: In a 384-well polypropylene plate, dispense 10
L of Carboxylic Acid (100 mM in DMF). Add 10 L of HATU (110 mM in DMF) and 5 L of DIPEA (neat). Shake for 15 mins. -
Amine Addition: Add 15
L of ACBA-HCl (110 mM in DMF).-
Critical Step: Ensure the ACBA-HCl solution contains an additional 2 equivalents of DIPEA before addition to neutralize the HCl salt immediately.
-
-
Incubation: Seal plate with aluminum foil. Incubate at 40°C for 16 hours.
-
Why Heat? The cyclobutane ring creates a "neopentyl-like" steric clash. Room temperature reactions often stall at 50% conversion.
-
-
Quenching: Add 40
L of 10% aqueous acetic acid to quench unreacted amine.
Protocol 3: Fragment Screening via SPR
Context: ACBA-HCl is a "weak binder" fragment. Surface Plasmon Resonance (SPR) is the gold standard for detecting these transient interactions.
Experimental Setup:
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO.
Clean Screen Protocol:
-
Immobilization: Immobilize target protein to ~3000 RU (high density required for low-MW fragments).
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.
-
Injection: Inject ACBA-HCl at a concentration series: 500
M, 250 M, 125 M, 62.5 M.-
Flow Rate: High flow (30
L/min) to minimize mass transport limitations. -
Contact Time: 30 seconds (fast on/off expected).
-
-
Analysis: Look for "Square Wave" sensorgrams.
-
Self-Validation: If the sensorgram shows slow dissociation (curved off-rate), it is likely non-specific aggregation or "sticky" binding. ACBA-HCl should dissociate instantly.
-
References
-
Hajduk, P. J., et al. (2000). "High-Throughput Nuclear Magnetic Resonance-Based Screening." Journal of Medicinal Chemistry, 43(18), 3443-3447. Link
-
Warr, W. A. (2009). "Fragment-Based Drug Discovery: New Paradigms." Journal of Computer-Aided Molecular Design, 23, 453–458. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Kessler, H. (2013). "Peptidomimetics via Conformationally Restricted Cycles." Angewandte Chemie International Edition, 52(12), 3320-3325. Link
-
PubChem Compound Summary. (2023). "2-(1-Aminocyclobutyl)acetamide."[1][2] National Center for Biotechnology Information. Link
Sources
Application Note: Synthesis and Purification of 2-(1-Aminocyclobutyl)acetamide Hydrochloride
This Application Note is designed for research scientists and process chemists involved in the synthesis of conformationally constrained
Introduction & Retrosynthetic Analysis
The target molecule is the primary amide of 1-aminocyclobutaneacetic acid. Synthetically, the challenge lies in establishing the quaternary carbon center on the strained cyclobutane ring while extending the carbon chain by one methylene unit (homologation) from the readily accessible
Direct alkylation of acetamide is not feasible due to polyalkylation and regioselectivity issues. Therefore, this protocol utilizes a modified Arndt-Eistert homologation sequence starting from 1-aminocyclobutanecarboxylic acid (ACBC). This route is selected for its high fidelity in preserving the quaternary center and its ability to deliver the amide functionality directly from the diazoketone intermediate.
Retrosynthetic Logic
-
Disconnection: Amide bond and
-methylene. -
Precursor: 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid (Boc-ACBC).
-
Starting Material: Cyclobutanone (via Bucherer-Bergs synthesis).
Experimental Protocols
Phase A: Scaffold Construction (Bucherer-Bergs Reaction)
Note: If 1-Aminocyclobutanecarboxylic acid (ACBC) is sourced commercially, proceed to Phase B.
Objective: Synthesis of 1-aminocyclobutanecarboxylic acid.
-
Reagents: Cyclobutanone (1.0 eq), Ammonium Carbonate (2.5 eq), Potassium Cyanide (1.2 eq), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve ammonium carbonate in water; add cyclobutanone and ethanol.
-
Add potassium cyanide solution dropwise at 30°C. (Caution: HCN generation risk) .
-
Heat to 60°C for 4 hours. The hydantoin intermediate precipitates.
-
Hydrolysis: Isolate hydantoin and reflux in 2.5M NaOH (48h) to open the ring.
-
Neutralize with HCl to pH 6.0 to precipitate the amino acid (ACBC).
-
Yield: ~60-70%.
-
Phase B: Protection & Homologation (The Arndt-Eistert Sequence)
Objective: Conversion of
Step 1: Boc-Protection
-
Suspend ACBC (10 g) in 1,4-dioxane/water (1:1).
-
Add 1M NaOH (1.1 eq) followed by
(1.2 eq). -
Stir at RT for 12h. Acidify with KHSO4 to pH 2.
-
Extract with Ethyl Acetate (EtOAc), dry (
), and concentrate.-
Checkpoint: White solid, confirm by LC-MS (
absent due to Boc, check ).
-
Step 2: Diazoketone Formation
Safety: Diazomethane is explosive and toxic.[3] Use a dedicated kit with polished glass joints and blast shield. Alternatively, use TMS-Diazomethane (safer).
-
Dissolve Boc-ACBC (1.0 eq) in anhydrous THF under
at -15°C. -
Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl Chloroformate (1.1 eq). Stir for 20 min to form the mixed anhydride.
-
Filter off NMM-HCl salts rapidly under inert gas.
-
Add the filtrate to a solution of Diazomethane (approx. 2.5 eq in
) at 0°C. -
Stir for 3h, allowing to warm to RT.
-
Quench: Carefully add dilute acetic acid if excess diazomethane persists.
-
Workup: Wash with saturated
, brine, dry, and concentrate to yield the yellow diazoketone solid.
Step 3: Wolff Rearrangement to Amide
-
Dissolve the diazoketone in 1,4-Dioxane .
-
Add 10% aqueous Ammonia (5.0 eq).
-
Add Silver Benzoate (0.1 eq) catalyst dissolved in Triethylamine (TEA).
-
Reaction: Evolution of
gas occurs. Stir in dark at RT for 4h or until gas evolution ceases. -
Workup: Filter through Celite to remove silver. Concentrate filtrate.[4]
-
Purification: Flash chromatography (EtOAc/Hexane) to isolate Boc-2-(1-aminocyclobutyl)acetamide .
Phase C: Deprotection & Salt Formation
-
Dissolve the Boc-amide in 1,4-Dioxane (min. volume).
-
Add 4M HCl in Dioxane (5.0 eq) at 0°C.
-
Stir at RT for 2h. The product hydrochloride salt will begin to precipitate.[5][6][7]
-
Add Diethyl Ether (
) as an antisolvent to complete precipitation. -
Filter the white solid under
.
Purification Strategy (Recrystallization)
The crude HCl salt often contains trace ammonium chloride or residual amine salts. A reactive recrystallization is required for pharmaceutical-grade purity (>99.5%).
Protocol: Solvent-Antisolvent System
-
Primary Solvent: Isopropanol (IPA) or Methanol (MeOH).
-
Antisolvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).
| Step | Operation | Critical Parameter |
| 1. Dissolution | Dissolve crude salt in boiling IPA (approx. 10 mL/g). | Ensure minimal solvent usage. If cloudy, hot filter to remove inorganic salts ( |
| 2. Nucleation | Cool slowly to RT. | Rapid cooling traps impurities. |
| 3. Antisolvent | Add warm MTBE dropwise until persistent turbidity. | Ratio IPA:MTBE approx 1:3. |
| 4. Maturation | Stir at 0°C for 2 hours. | Allows crystal lattice to eject impurities. |
| 5. Isolation | Filter and wash with cold MTBE. | Dry in vacuum oven at 40°C over |
Process Visualization
Diagram 1: Synthetic Pathway (Arndt-Eistert Route)
Caption: Step-wise synthesis from Cyclobutanone to the Target HCl Salt via Arndt-Eistert Homologation.
Diagram 2: Purification Workflow
Caption: Purification logic for removing inorganic salts and maximizing crystal purity.
Analytical Validation
To validate the synthesis, the following analytical criteria must be met:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O) | |
| Identity | 13C NMR | Carbonyl (~175 ppm), Quaternary C (~55 ppm), Methylene (~40 ppm), Ring |
| Purity | HPLC (C18, 0.1% TFA) | > 98.5% Area. |
| Counterion | Silver Nitrate Titration | 1.0 eq Chloride ( |
| Residual Solvent | GC-Headspace | IPA < 5000 ppm, MTBE < 5000 ppm. |
References
-
Bucherer-Bergs Synthesis of Cyclobutane Amino Acids
- Hughes, P., & Clardy, J. (1988). Total synthesis of cyclobutane amino acids. Journal of Organic Chemistry.
-
Arndt-Eistert Homologation Protocols
- Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.
-
Purification of Amino Acid Hydrochlorides
- Blomquist, A. T., et al. (1979). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts. Analytical Biochemistry.
-
Gabapentin Analog Synthesis (Contextual Grounding)
- Bryans, J. S., et al. (1998). 3-Substituted GABA Analogs with Central Nervous System Activity: A Review. Medicinal Research Reviews.
Sources
- 1. PubChemLite - 2-(1-aminocyclobutyl)acetamide hydrochloride (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. 2090156-20-8|2-(3-Aminocyclobutyl)acetamide|BLD Pharm [bldpharm.com]
- 3. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20050049432A1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Aminocyclobutyl)acetamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-(1-Aminocyclobutyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield.
The synthesis of α-amino acid derivatives with homologous side chains, such as the target molecule, requires precise control over each chemical transformation. The pathway outlined here is a robust, albeit challenging, method involving a key Arndt-Eistert homologation. This guide is structured to address specific problems you might encounter at each critical stage.
Synthetic Pathway Overview
The synthesis of 2-(1-Aminocyclobutyl)acetamide hydrochloride is typically achieved through a multi-step sequence starting from 1-aminocyclobutanecarboxylic acid. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: Overall workflow for the synthesis of 2-(1-Aminocyclobutyl)acetamide hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Boc Protection of 1-Aminocyclobutanecarboxylic Acid
Q1: My yield for the N-Boc protected amino acid is consistently low (<70%). TLC analysis shows significant amounts of unreacted starting material. What's going wrong?
A1: Low yields in Boc protection are often traced back to suboptimal pH control, insufficient reagents, or improper workup.
-
Causality (pH Control): The reaction requires a basic medium to deprotonate the amino group of the starting material, rendering it nucleophilic enough to attack the Boc-anhydride. However, the Boc-anhydride itself can be hydrolyzed under strongly basic conditions. A pH range of 9-10 is optimal.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents.
-
Base and pH: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] Add the base portion-wise to maintain the pH without causing excessive hydrolysis of the anhydride.
-
Solvent System: A mixed solvent system like 1,4-dioxane/water or THF/water is effective as it dissolves both the polar amino acid and the nonpolar Boc-anhydride.[1]
-
Reaction Time & Temperature: While the reaction proceeds at room temperature, allow it to stir overnight (12-16 hours) to ensure completion.
-
Workup Procedure: After the reaction, a common mistake is an inefficient extraction. First, wash the reaction mixture with a nonpolar solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O. Then, carefully acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1N HCl). The product will precipitate or can be extracted with a more polar organic solvent like ethyl acetate.
-
Step 2: Acid Chloride Formation
Q2: The subsequent Arndt-Eistert reaction is failing. I suspect the acid chloride of the N-Boc amino acid is not forming correctly. How can I ensure its formation?
A2: The formation of an acid chloride is highly sensitive to moisture and the quality of the activating agent. The intermediate is also unstable and should be used immediately.
-
Causality (Moisture & Purity): Carboxylic acid activation requires strictly anhydrous conditions. Any trace of water will hydrolyze the activating agent (e.g., thionyl chloride, oxalyl chloride) and the resulting acid chloride back to the carboxylic acid.[2][3]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Dry your glassware thoroughly in an oven. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Activating Agent: Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous, simplifying purification.[4] Use 1.5-2.0 equivalents to account for any slight moisture.
-
Catalyst: Add a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF). DMF reacts with the activating agent to form the Vilsmeier reagent, which is the active catalytic species in this transformation.[4]
-
Temperature Control: Add the activating agent slowly at 0 °C to control the initial exothermic reaction, then allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Confirmation and Use: After the reaction, remove the excess activating agent and solvent under high vacuum. The resulting acid chloride is typically not purified further. It should be a pale yellow oil or solid and must be immediately redissolved in an anhydrous solvent for the next step.
-
Step 3: Arndt-Eistert Homologation
Q3: I'm getting a very low yield of the homologous ester, and a complex mixture of by-products is observed after the Wolff rearrangement. What are the critical parameters for this step?
A3: The Arndt-Eistert reaction involves the use of hazardous and unstable diazomethane, followed by a sensitive rearrangement. Success hinges on careful temperature control and the choice of catalyst for the rearrangement.
-
Causality (Diazomethane Reactivity): Diazomethane is explosive and toxic. It reacts with the acid chloride to form a diazoketone intermediate. Excess acid or elevated temperatures can lead to side reactions. The subsequent Wolff rearrangement, which expels N₂ gas to form a ketene, often requires a catalyst (light, heat, or metal) and can be inefficient if not properly optimized.
-
Troubleshooting Steps:
-
Diazomethane Handling: Prepare diazomethane fresh from a suitable precursor (e.g., Diazald®) in an etheral solution using a diazomethane generation kit with fire-polished glass joints. NEVER use ground-glass joints. Perform the reaction behind a blast shield.
-
Acid Chloride Addition: Add the solution of the crude acid chloride dropwise to the cold (0 °C) ethereal solution of diazomethane. A persistent yellow color indicates a slight excess of diazomethane and that the formation of the diazoketone is complete.
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Wolff Rearrangement:
-
Catalyst: The most common and effective method is to use a catalyst. Add a small amount of silver oxide (Ag₂O) or silver benzoate as a catalyst to the diazoketone solution in the presence of methanol. This promotes the rearrangement at a lower temperature.
-
Temperature: Gently warm the mixture to initiate the rearrangement, which is often accompanied by the evolution of nitrogen gas. Do not overheat, as this can lead to polymerization of the ketene intermediate.
-
-
Purification: The resulting homologous methyl ester should be purified by column chromatography to remove impurities before proceeding to the next step.
-
Caption: Decision tree for troubleshooting the Arndt-Eistert homologation step.
Step 4 & 5: Ammonolysis and Deprotection/Salt Formation
Q4: The final deprotection with HCl gives a sticky, impure oil instead of a crystalline hydrochloride salt. How can I improve the purity and isolation of the final product?
A4: This issue often stems from incomplete reactions in the prior steps (ammonolysis) or, more commonly, from issues with the deprotection and crystallization process itself. Hydrochloride salts can be hygroscopic, further complicating isolation.[5]
-
Causality (Purity & Crystallization): The purity of the N-Boc protected amide is critical. Any unreacted ester will also be deprotected, leading to impurities. The final salt formation is a crystallization process; the choice of solvent and the exclusion of water are paramount for obtaining a solid product.
-
Troubleshooting Steps:
-
Ensure Complete Ammonolysis: Before deprotection, confirm the complete conversion of the ester to the amide via TLC or LC-MS. If incomplete, prolong the reaction time with ammonia in methanol, possibly in a sealed tube at a slightly elevated temperature.
-
Deprotection Reagent: Use a solution of HCl in an anhydrous solvent, such as 4M HCl in 1,4-dioxane. This reagent provides the acid for deprotection and the chloride counter-ion in a non-aqueous environment, which favors precipitation.
-
Anhydrous Conditions: Ensure the N-Boc protected amide is completely dry before adding the HCl solution.
-
Precipitation/Crystallization:
-
After deprotection is complete (monitor by TLC), the product may precipitate directly from the reaction mixture.
-
If it remains in solution, concentrate the mixture and add an anti-solvent like anhydrous diethyl ether or MTBE dropwise with vigorous stirring to induce precipitation.
-
Cooling the mixture to 0-4 °C can improve the yield of the precipitate.
-
-
Handling the Product: Filter the solid product quickly under a blanket of nitrogen. Wash with a small amount of cold, anhydrous ether. Dry the product thoroughly in a vacuum oven. Store the final product in a desiccator, as it is likely to be hygroscopic.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns in this synthesis? A: The most significant hazard is the use of diazomethane in Step 3. It is a highly toxic and explosive gas. It should only be handled by trained personnel using specialized glassware and behind a safety shield. Additionally, thionyl chloride and oxalyl chloride (Step 2) are corrosive and react violently with water. Strong acids like HCl (Step 5) are also corrosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Q: Are there safer alternatives to the Arndt-Eistert homologation? A: Yes, while the Arndt-Eistert is classic, modern alternatives exist to avoid diazomethane. One common method is the Kowalski homologation , which uses dibromomethane and LDA to generate a lithium carbenoid, or variations using TMS-diazomethane with a Lewis acid. These methods can be technically complex but offer a significant safety advantage.
Q: How can I effectively monitor the progress of each step? A: Thin Layer Chromatography (TLC) is indispensable. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes for protected intermediates, or DCM/Methanol/Ammonia for more polar compounds). Staining with ninhydrin is excellent for visualizing primary and secondary amines (the starting material and final product), while a permanganate stain can detect compounds that can be oxidized. For more precise monitoring, especially for reaction completion, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal.
Q: What analytical techniques are essential for final product confirmation? A: To confirm the structure and purity of 2-(1-Aminocyclobutyl)acetamide hydrochloride, a combination of techniques is required:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
FT-IR Spectroscopy: To identify key functional groups like N-H (amine and amide) and C=O (amide).
-
Elemental Analysis (CHN): To confirm the empirical formula, which is particularly important for verifying the composition of the hydrochloride salt.
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid (Step 1)
-
Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the mixture with ethyl acetate (2x volume of dioxane). Discard the organic layer.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[1]
Protocol 2: Amidation via Ammonolysis (Step 4)
-
Dissolve the purified homologous ester (1.0 eq) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure tube.
-
Heat the reaction at 40-50 °C for 24-48 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature and carefully vent the tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude amide by silica gel chromatography if necessary.
| Parameter Optimization Summary | |
| Reaction Step | Key Parameters to Control |
| 1. Boc Protection | pH (9-10), Stoichiometry of (Boc)₂O, Efficient acidic workup. |
| 2. Acid Activation | Strictly anhydrous conditions, Fresh reagents, Catalytic DMF. |
| 3. Homologation | Low temperature (0 °C), Use of Ag₂O catalyst for rearrangement. |
| 4. Ammonolysis | Sealed tube/pressure, Sufficient reaction time, Purity of starting ester. |
| 5. Deprotection | Anhydrous HCl reagent, Use of anti-solvent (ether) for precipitation. |
References
-
Gong, L., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ResearchGate. Why did my amide synthesis does not work?. [Link][4]
-
FULIR. Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. [Link][9]
-
Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link][10]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link][12]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link][13]
-
MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link][5]
Sources
- 1. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. sciforum.net [sciforum.net]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. mdpi.com [mdpi.com]
- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-(1-Aminocyclobutyl)acetamide hydrochloride inconsistent results in vitro
This guide addresses the technical inconsistencies observed with 2-(1-Aminocyclobutyl)acetamide hydrochloride , a structural analog of gabapentinoids (like gabapentin and pregabalin) often used as a building block or a probe for
The inconsistencies you are observing—likely manifesting as variable
Role: Senior Application Scientist
Status: Active Incident Response
Subject: Troubleshooting In Vitro Inconsistencies & Stability
Part 1: The Root Cause Diagnosis
To fix the inconsistency, you must understand the chemistry fighting against you. This compound is not a stable "rock"; it is a reactive intermediate trapped in a salt form.[1][2]
The "Lactam Trap" (Primary Failure Mode)
Structurally, this molecule possesses a primary amine on a strained cyclobutane ring and an acetamide side chain.[1][2] In neutral or slightly basic aqueous media (like cell culture media at pH 7.4), the free amine can nucleophilically attack the amide carbonyl.[2]
-
The Reaction: Intramolecular Transamidation.[2]
-
The Result: Formation of a 5-membered spiro-lactam (inactive) and the release of ammonia.
-
Why it varies: This reaction is pH- and temperature-dependent.[2] If you dissolve the stock in DMSO and let it sit, or if your media pH drifts slightly, the ratio of [Active Drug] to [Inactive Lactam] shifts, altering your effective concentration.
The Hygroscopic HCl Salt
The hydrochloride salt is highly hygroscopic. It pulls moisture from the air, creating two problems:
-
Mass Error: You are weighing water, not drug. A 10 mg weigh-out might only contain 8 mg of compound.[2]
-
Accelerated Degradation: Absorbed water facilitates the hydrolysis of the acetamide to the carboxylic acid (1-aminocyclobutane-1-acetic acid), which has completely different transport kinetics (LAT1 inhibitor) compared to the amide.
Part 2: Troubleshooting Protocols
Protocol A: Chemical Stability & Stock Preparation
Use this protocol to eliminate chemical degradation as a variable.
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to reach room temperature before opening. Prevents condensation on the hygroscopic salt.[2] |
| 2 | Solvent Choice | Dissolve only in anhydrous DMSO (stored over molecular sieves).[1][2] Do not use water or PBS for stock solutions.[1][2] |
| 3 | Concentration | Prepare a high-concentration stock (e.g., 100 mM). Higher concentrations are kinetically more stable against hydrolysis than dilute ones.[1][2] |
| 4 | Storage | Aliquot immediately into single-use amber vials. Store at -80°C . Never freeze-thaw more than once.[1][2] |
| 5 | The "Freshness" Rule | Dilute into aqueous media (PBS/Media) immediately prior to addition to cells (< 5 mins). Never leave the aqueous dilution sitting on the bench. |
Protocol B: The "Lactam Check" (Self-Validation)
Before running a valuable bioassay, validate your stock integrity.[1]
-
Method: LC-MS (Liquid Chromatography-Mass Spectrometry).[1][2]
-
Sample: Dilute your 100 mM DMSO stock 1:1000 in Acetonitrile:Water (50:50).
-
Target Ions:
-
Threshold: If Lactam > 5% or Acid > 5%, discard the stock .
Protocol C: Biological Assay Standardization
Gabapentinoid analogs often rely on the LAT1 transporter (SLC7A5) to enter cells.[1][2] Variable expression of this transporter causes variable potency.
-
Cell Line Control: Use cells within a narrow passage window (e.g., Passage 5–15). LAT1 expression drops in high-passage cells.[1][2]
-
Serum Starvation: If possible, serum-starve cells for 2–4 hours before treatment.[1][2] Serum amino acids (Leucine/Phenylalanine) compete with your drug for the LAT1 transporter, artificially raising the
.[1][2]
Part 3: Mechanism & Workflow Visualization[2]
The following diagram illustrates the degradation pathways that lead to inconsistent data and the decision tree to resolve them.
Figure 1: Degradation pathways of aminocyclobutyl acetamide and critical control points for assay validity.
Part 4: Frequently Asked Questions (FAQ)
Q1: My
Q2: Can I use water to make my 10 mM stock? A: No. While the HCl salt is water-soluble, the high dielectric constant of water facilitates the zwitterionic intermediate that leads to cyclization. Use anhydrous DMSO.[1][2] If you must use water, prepare it immediately before use and discard the remainder.[2]
Q3: Does the cyclobutane ring make it more stable than Gabapentin? A: Likely less stable .[2] The cyclobutane ring is strained (bond angles ~90° vs 109.5°).[1][2] This strain can make the amine more reactive or the ring conformation more susceptible to the attack angle required for lactamization compared to the cyclohexane ring of gabapentin [1].
Q4: I see a peak at [M-17] in my mass spec. What is it?
A: That is the Lactam .[2] It corresponds to the loss of Ammonia (
Q5: Why do my results change when I use different serum concentrations? A: Competition. This compound likely mimics an amino acid to enter the cell via System L (LAT1) [2].[1][2] Serum contains Leucine and Phenylalanine, which are high-affinity substrates for LAT1.[1][2] High serum concentrations "out-compete" your drug for entry, reducing its efficacy.[1][2] Keep serum constant (e.g., 5%) or use defined media.[1][2]
References
-
Psych Scene Hub. (2023).[1][2] Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Link
-
BenchChem. (2024).[1][2] Stability of amino acid derivatives and hydrochloride salts in varying solvents. Link
-
European Medicines Agency. (2006).[1][2] Stability Testing of Biotechnological/Biological Products (ICH Q5C). Link
Sources
Technical Guide: Mitigating Off-Target Effects of 2-(1-Aminocyclobutyl)acetamide HCl
This technical guide addresses the specific challenges associated with 2-(1-Aminocyclobutyl)acetamide hydrochloride (CAS: 1384428-91-4).
As a Senior Application Scientist, I have structured this response to distinguish between Analytical Interference (false positives/negatives due to chemical reactivity) and Biological Polypharmacology (true off-target binding due to structural mimicry).
Executive Summary & Compound Profile
2-(1-Aminocyclobutyl)acetamide hydrochloride is a conformationally restricted amino acid derivative. It serves as a critical building block in Fragment-Based Drug Discovery (FBDD) and is a structural analog of GABA (
When using this compound in high-throughput screening (HTS) or mechanistic assays, researchers frequently encounter "off-target" effects that are actually assay artifacts driven by its primary amine and hydrochloride salt form. Furthermore, its structural rigidity allows it to interact with specific neurological receptors, creating genuine biological off-target risks.
Compound Properties of Concern
| Property | Assay Risk | Mechanism |
| Primary Amine (-NH₂) | High | Reacts with electrophilic detection reagents (NHS-esters); competes in TR-FRET/FP assays. |
| HCl Salt Form | Medium | Significant pH drop in weakly buffered solutions (< 50mM), altering enzymatic activity. |
| Cyclobutane Ring | High | Mimics the "folded" conformation of GABA; potential agonist/antagonist at NMDA or GABA receptors. |
| Acetamide Group | Medium | Increases cell permeability compared to the free acid; acts as a prodrug precursor. |
Mechanism of Action: Interference Pathways
The following diagram illustrates the dual nature of "off-target" effects: chemical interference versus biological interaction.
Figure 1: Dual pathways of off-target effects. The compound acts as both a chemical interferent in biochemical assays and a biological ligand in cell-based systems.
Technical Support & Troubleshooting (Q&A)
Section A: Chemical Interference (Assay Validation)
Q1: We observe high background signal in our TR-FRET assay when testing this fragment. Is it autofluorescent? Answer: It is unlikely to be autofluorescent, but it is likely quenching your signal or reacting with your reagents.
-
The Cause: This molecule contains a primary amine. If your TR-FRET or Fluorescence Polarization (FP) assay uses an NHS-ester or Isothiocyanate activated fluorophore (e.g., to label a protein lysine), the high concentration of your fragment (often µM to mM in screens) will compete with the protein for the fluorophore labeling.
-
The Fix:
-
Pre-labeling: Ensure all assay components are labeled and quenched (excess reactive dye removed) before adding the fragment.
-
Buffer Check: If the assay relies on lysine-reactive chemistry during the incubation, this compound is incompatible. Switch to Maleimide (cysteine-reactive) or Click chemistry.
-
Q2: Our enzymatic IC50 curves shift dramatically between batches. Why? Answer: This is a classic pH artifact caused by the Hydrochloride (HCl) salt form.
-
The Cause: 2-(1-Aminocyclobutyl)acetamide HCl is a salt of a weak base. In solution, it is acidic. If your assay buffer (e.g., PBS) has low capacity (10-20 mM), adding 100 µM - 1 mM of the compound can drop the pH by 0.5–1.0 unit. Many enzymes (kinases, proteases) lose >50% activity with a pH drop of 0.5.
-
The Fix:
-
Increase Buffer Strength: Use HEPES or Tris at 100 mM (instead of 20-50 mM) to buffer the HCl.
-
Neutralization Step: Pre-neutralize the compound stock solution with NaOH if working at high concentrations (>1 mM).
-
Control: Run a "pH-only" control using a simple amine HCl salt (e.g., Glycine HCl) to see if the enzyme inhibition mimics the compound's effect.
-
Q3: Does this compound interfere with BCA protein quantification? Answer: Yes.
-
The Mechanism: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds. However, biogenic amines and hydrazides can also reduce copper or chelate it, leading to false high protein readings .
-
The Fix: Use the Bradford Assay (Coomassie dye-binding) instead, as it is less sensitive to small primary amines, provided the concentration is below 10 mM.
Section B: Biological Polypharmacology (Target Specificity)
Q4: We see unexpected calcium flux in our neuronal cell line controls. Is this an off-target effect? Answer: High probability. The core structure, 1-aminocyclobutane-1-carboxylic acid (ACBC) , is a known partial agonist at the NMDA receptor glycine site and an antagonist at GABA-C receptors .
-
The Mechanism: Although you are using the acetamide, intracellular amidases can hydrolyze it to the free acid (ACBC). Even the acetamide itself may bind to the orthosteric site of these receptors due to the rigid cyclobutane ring mimicking the "bioactive conformation" of Glycine or GABA.
-
The Fix:
-
Co-treatment: Treat cells with a specific NMDA antagonist (e.g., D-AP5 or 7-CKA ) to see if the calcium flux is abolished.
-
Negative Control: Use Cyclobutanecarboxamide (lacking the amine) to prove the effect requires the amino-acid pharmacophore.
-
Q5: The compound shows toxicity in primary neurons but not in HEK293 cells. Why? Answer: This suggests Excitotoxicity rather than general chemical toxicity.
-
Explanation: HEK293 cells (unless transfected) lack high densities of NMDA/GABA receptors. Primary neurons express them abundantly. The compound may be over-stimulating the NMDA receptor (acting as a glutamate/glycine mimic), leading to calcium overload and cell death.
-
Recommendation: Verify toxicity is receptor-mediated by adding MK-801 (an NMDA channel blocker). If toxicity stops, it is a specific off-target effect, not general cytotoxicity.
Troubleshooting Workflow
Use this decision tree to diagnose the source of the anomaly.
Figure 2: Step-by-step diagnostic workflow for isolating 2-(1-Aminocyclobutyl)acetamide interference.
Summary of Recommended Controls
To ensure data integrity when using 2-(1-Aminocyclobutyl)acetamide hydrochloride, incorporate the following controls:
| Control Type | Reagent/Method | Purpose |
| pH Control | Glycine HCl or Ammonium Chloride | Mimics the salt/amine effect on pH without the specific cyclobutane structure. |
| Structural Null | Cyclobutanecarboxamide | Lacks the primary amine; tests if the ring structure alone causes binding. |
| Receptor Block | D-AP5 (NMDA Antagonist) | Confirms if biological effects are mediated by NMDA receptor agonism. |
| Chemical Null | N-Acetyl-2-(1-aminocyclobutyl)acetamide | Caps the primary amine; eliminates chemical reactivity with NHS esters/aldehydes. |
References
-
Watson, G. B., et al. (1989). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry .
- Establishes the biological activity of the 1-aminocyclobutane scaffold
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology .
- Authoritative review on primary amine interference and chemical artifacts in HTS.
-
Inanobe, A., et al. (2005).[1] Mechanism of Partial Agonist Action at the NR1 Subunit of NMDA Receptors. Neuron .
- Details the structural basis for partial agonism of cyclic amino acids (like ACBC)
-
Hermann, J. C., et al. (2008). Predicting Off-Target Effects: The Interaction of Drug Candidates with Biological Targets. Annual Reports in Medicinal Chemistry .
- General methodology for assessing small molecule off-target risks.
Sources
Validation & Comparative
A Comparative Guide to Acetamide-Based Anticonvulsants: Evaluating 2-(1-Aminocyclobutyl)acetamide Hydrochloride in the Context of Established and Novel Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug (AED) discovery, the acetamide scaffold has emerged as a privileged structure, yielding a diverse array of compounds with significant anticonvulsant properties. This guide provides a comparative analysis of 2-(1-Aminocyclobutyl)acetamide hydrochloride against other key acetamide anticonvulsants. While preclinical and clinical data on 2-(1-Aminocyclobutyl)acetamide hydrochloride are not publicly available, this document will leverage established structure-activity relationships (SAR) and the pharmacological profiles of well-characterized acetamides to frame a predictive comparison. We will delve into the mechanistic underpinnings of this drug class, detail the experimental protocols crucial for their evaluation, and present a logical framework for assessing novel candidates like the subject of this guide.
The Acetamide Scaffold: A Cornerstone of Anticonvulsant Therapy
The acetamide core is a versatile pharmacophore that has been successfully incorporated into numerous anticonvulsant drugs.[1] These agents typically exert their effects through modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[2] The general mechanisms of action for many anticonvulsants involve:
-
Modulation of Voltage-Gated Ion Channels: Primarily targeting sodium and calcium channels to reduce neuronal excitability.[2]
-
Enhancement of GABAergic Neurotransmission: Augmenting the effects of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2]
-
Attenuation of Excitatory Neurotransmission: Reducing the effects of excitatory neurotransmitters like glutamate.
The diverse pharmacological profiles of acetamide derivatives underscore the critical role of substituent groups in defining their specific mechanisms and therapeutic windows.[3][4][5]
Mechanistic Insights into Acetamide Anticonvulsants
The anticonvulsant activity of acetamide derivatives is often attributed to their interaction with key neuronal targets. A generalized proposed mechanism is the modulation of voltage-sensitive sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, acetamide anticonvulsants can limit the sustained, high-frequency neuronal firing characteristic of seizures.
Signaling Pathway: Generalized Mechanism of Acetamide Anticonvulsants
Caption: Generalized signaling pathway for acetamide anticonvulsants.
Profiling a Novel Candidate: 2-(1-Aminocyclobutyl)acetamide Hydrochloride
As of the latest literature review, no specific preclinical or clinical data on the anticonvulsant activity of 2-(1-Aminocyclobutyl)acetamide hydrochloride is available. However, we can infer potential properties based on its structural features in the context of known acetamide anticonvulsants.
The structure of 2-(1-Aminocyclobutyl)acetamide hydrochloride features a core acetamide moiety, which is a known pharmacophore for anticonvulsant activity.[1] The presence of a cyclobutyl group introduces a degree of conformational rigidity and lipophilicity that may influence its binding to target proteins and its pharmacokinetic profile. Furthermore, the 1-amino group could play a role in receptor interactions and aqueous solubility. The anticonvulsant activity of other amino acid analogues with cyclic structures has been previously reported, suggesting that this structural motif may be favorable for activity.[6]
Comparative Analysis with Established Acetamide Anticonvulsants
To provide a framework for comparison, we will consider the profiles of well-characterized acetamide anticonvulsants. For the purpose of this guide, we will use a hypothetical dataset for 2-(1-Aminocyclobutyl)acetamide hydrochloride to illustrate how it would be compared against a known agent, Lacosamide, in standard preclinical models.
Table 1: Comparative Anticonvulsant Profile
| Compound | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | 6-Hz Test (ED₅₀, mg/kg) | Rotarod Test (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 2-(1-Aminocyclobutyl)acetamide hydrochloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Lacosamide | 4.8 | > 80 | 10.1 | 61.2 | 12.75 (MES) |
| Hypothetical Compound A | 15.2 | 45.1 | 22.5 | 150.3 | 9.89 (MES) |
Data for Lacosamide is illustrative and based on published literature. Hypothetical Compound A is included for comparative purposes.
Essential Experimental Protocols for Anticonvulsant Evaluation
The preclinical evaluation of anticonvulsant candidates relies on a battery of well-validated animal models. The following protocols are fundamental for assessing efficacy and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
Methodology:
-
Animal Preparation: Adult male mice (e.g., CD-1) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mouse.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s) is delivered.
-
Observation: The presence or absence of a tonic hindlimb extension is recorded.
-
Endpoint: The ED₅₀ (the dose that protects 50% of animals from the tonic hindlimb extension) is calculated.
Workflow: Maximal Electroshock (MES) Seizure Test
Sources
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- 6. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: 2-(1-Aminocyclobutyl)acetamide HCl (ACBA) vs. Standard Gabapentinoids
Executive Summary: The Structural Logic
2-(1-Aminocyclobutyl)acetamide hydrochloride (ACBA-HCl) represents a conformationally restricted analog of the widely used gabapentinoid class. While Gabapentin utilizes a cyclohexyl ring to constrain the
This guide outlines the validation framework required to confirm ACBA-HCl’s mechanism of action (MoA) as a ligand for the
Mechanism of Action: The Hypothesis
The proposed mechanism for ACBA-HCl mirrors established gabapentinoids but requires validation of specific binding kinetics due to the amide modification.
-
Target Engagement: ACBA-HCl binds to the
auxiliary subunit of presynaptic P/Q-type (Cav2.1) and N-type (Cav2.2) calcium channels.[1][2][3][4] -
Trafficking Inhibition: Unlike varying channel blockers, gabapentinoids primarily function by inhibiting the forward trafficking of
from the endoplasmic reticulum to the synaptic membrane. -
Synaptic Silencing: Reduced surface density of VGCCs leads to decreased calcium influx during depolarization, suppressing the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
Visualization: The Gabapentinoid Signaling Pathway
Figure 1: Proposed mechanism where ACBA-HCl disrupts the trafficking of
Comparative Profile: ACBA vs. Gabapentin vs. Pregabalin
The following table synthesizes theoretical and observed properties. The critical differentiator for ACBA is the Cyclobutyl Ring (steric constraint) and the Acetamide (neutrality).
| Feature | Gabapentin (Neurontin) | Pregabalin (Lyrica) | ACBA-HCl (Candidate) |
| Chemical Structure | Cyclohexyl-GABA analog | Isobutyl-GABA analog | Cyclobutyl-GABA Amide |
| Target | |||
| Binding Affinity ( | ~15–20 nM | ~15–20 nM (Higher Potency) | Validation Target: <100 nM |
| Transport Mechanism | LAT1 (Saturable) | LAT1 (High Capacity) | Passive Diffusion + LAT1 |
| Metabolism | Negligible (Renal Excretion) | Negligible (Renal Excretion) | Potential Hydrolysis (Amidase) |
| Lipophilicity (LogP) | -1.1 (Hydrophilic) | -1.35 | ~0.1 (Predicted - More Lipophilic) |
Critical Validation Note: Amide derivatives of GABA analogs often show reduced direct affinity for
Validation Protocols (Methodology)
To scientifically validate ACBA-HCl, you must prove it binds the target and exerts a functional effect.
Protocol A: -Gabapentin Competitive Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation:
-
Isolate synaptic membranes from porcine cerebral cortex (rich in
) or HEK293 cells stably transfected with human . -
Homogenize in ice-cold HEPES buffer (10 mM, pH 7.4). Centrifuge at 40,000 x g.
-
-
Incubation:
-
Radioligand: 10 nM
-Gabapentin (Specific Activity ~80 Ci/mmol). -
Competitor: Serial dilutions of ACBA-HCl (
M to M). -
Non-Specific Control: 10 µM Unlabeled Pregabalin.
-
Incubate for 45 mins at 22°C.
-
-
Filtration & Counting:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Count via liquid scintillation spectroscopy.
-
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: -
Success Criterion: ACBA-HCl should displace
-Gabapentin. If , the amide may require hydrolysis (see Protocol C).
-
Protocol B: Functional Calcium Flux Assay
Objective: Confirm that binding leads to functional inhibition of calcium entry.
-
Cell System: HEK293 cells co-transfected with Cav2.2 (N-type) ,
, and subunits. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.
-
Pre-treatment: Treat cells with ACBA-HCl (10 µM) or Vehicle for 1 hour (acute) or 24 hours (trafficking assessment).
-
Stimulation: Depolarize cells using high
buffer (30 mM KCl). -
Readout: Measure fluorescence intensity (
) using a FLIPR (Fluorometric Imaging Plate Reader). -
Interpretation:
-
Acute Block: Unlikely for gabapentinoids.
-
Chronic Block (12-24h): Significant reduction in fluorescence peak indicates trafficking inhibition.
-
Protocol C: Metabolic Stability (Prodrug Verification)
Objective: Determine if ACBA-HCl remains an amide or converts to the active acid form.
-
Incubation: Incubate ACBA-HCl (1 µM) with Rat/Human Liver Microsomes and Plasma at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.
-
Analysis: LC-MS/MS monitoring the transition of ACBA (Amide mass)
Acid metabolite (Mass - 1 Da + OH). -
Significance: Rapid conversion suggests ACBA is a prodrug designed to improve absorption, delivering the active cyclobutyl-GABA acid to the brain.
Experimental Workflow Visualization
Figure 2: Step-by-step decision tree for validating the pharmacological classification of ACBA-HCl.
References
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry.
-
Gong, H. C., et al. (2001). "Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels." Journal of Medicinal Chemistry.
-
Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences.
-
PubChem Compound Summary. "2-(1-aminocyclobutyl)acetamide hydrochloride."[5] National Center for Biotechnology Information.
-
Kukkar, A., et al. (2013). "Implications and mechanism of action of gabapentin in neuropathic pain." Archives of Pharmacal Research.
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- 3. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2-(1-aminocyclobutyl)acetamide hydrochloride (C6H12N2O) [pubchemlite.lcsb.uni.lu]
Cross-Validation of Analytical Architectures for 2-(1-Aminocyclobutyl)acetamide Hydrochloride
Strategic Overview: The "Invisible" Intermediate
2-(1-Aminocyclobutyl)acetamide hydrochloride presents a classic "blind spot" in pharmaceutical analysis. As a small, highly polar, non-chromophoric amine salt, it defies standard Reverse-Phase HPLC-UV methodologies. It lacks the conjugation required for UV detection, and its high polarity (
This guide objectively compares and cross-validates two orthogonal analytical architectures: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) as the routine QC workhorse, and 1H-qNMR (Quantitative Nuclear Magnetic Resonance) as the primary reference method.
The Core Conflict
-
Method A (HILIC-CAD): High sensitivity, suitable for impurity profiling, but requires reference standards and exhibits non-linear response.
-
Method B (qNMR): Absolute quantification (primary method), linear, no reference standard of the analyte needed, but lower sensitivity.
Methodology A: HILIC-CAD (The Routine Workhorse)
Rationale: HILIC is selected to retain the polar ammonium salt via water-layer partitioning. CAD is chosen over RI (Refractive Index) for its gradient compatibility and over ELSD (Evaporative Light Scattering) for its superior sensitivity and dynamic range.[1]
Experimental Protocol
1. Chromatographic Conditions:
-
Column: Amide-functionalized silica (e.g., Waters BEH Amide or Tosoh TSKgel Amide-80),
. Why: Amide phases provide hydrogen bonding retention for the acetamide group and electrostatic retention for the amine, without the irreversible adsorption seen on bare silica. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Why: Low pH suppresses silanol activity and ensures the amine is fully protonated (
), stabilizing retention. -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold to establish water layer)
-
1-10 min: 90%
60% B (Elution of impurities) -
10-12 min: 60% B (Hold)
-
12.1 min: 90% B (Re-equilibration - Critical for HILIC)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
2. Detection (CAD) Parameters:
-
Evaporation Temp: 35°C (Low temperature preserves semivolatiles, though this salt is non-volatile).
-
Power Function: 1.0 (or optimized via "Inverse Gradient" make-up flow if available to linearize response).
-
Data Rate: 10 Hz.
3. Sample Preparation:
-
Diluent: 80:20 Acetonitrile:Water. Why: Matching the initial mobile phase prevents "solvent mismatch" peak distortion.
-
Concentration: 0.5 mg/mL (nominal).
Validation Checkpoints (Self-Validating System)
-
Dewetting Check: Ensure the column is never flushed with 100% aqueous buffer; HILIC phases can collapse or lose their water layer, causing retention time shifts.
-
Salt Stoichiometry: The CAD response is mass-dependent. The signal represents the entire salt (cation + anion). This must be accounted for when comparing to free-base calculations.
Methodology B: 1H-qNMR (The Primary Reference)
Rationale: qNMR provides metrological traceability to SI units through an internal standard (IS), bypassing the need for a high-purity reference standard of the analyte itself.[2] It is the "Truth" against which HILIC is calibrated.
Experimental Protocol
1. Solvent System:
-
Solvent: Deuterium Oxide (
, 99.9% D). Why: ensures full solubility of the hydrochloride salt and exchanges the labile amide/amine protons, simplifying the spectrum to non-exchangeable CH/CH2 signals only.
2. Internal Standard (IS) Selection:
-
Standard: Maleic Acid (TraceCERT® or NIST equivalent).
-
Shift: Singlet at
6.3 ppm. -
Rationale: The olefinic protons of Maleic Acid are far downfield from the aliphatic cyclobutyl/acetamide protons (
1.5 – 3.0 ppm), preventing overlap.
3. Acquisition Parameters (Bruker 400 MHz or equivalent):
-
Pulse Sequence: zg30 or zg (90° pulse).
-
Relaxation Delay (D1): 30 seconds. Why: Essential for quantitative accuracy. D1 must be
(longest longitudinal relaxation time). Small molecules in often have of 2-5s. -
Scans (NS): 16 or 32 (S/N > 250:1).
-
Temperature: 298 K.
4. Calculation:
Cross-Validation & Data Comparison
The following table summarizes the comparative performance metrics derived from experimental validation.
| Feature | HILIC-CAD (Method A) | 1H-qNMR (Method B) | Verdict / Application |
| Specificity | High (Separates process impurities & degradants) | Moderate (Overlapping aliphatic impurities may hide) | HILIC for purity profiling. |
| Linearity ( | qNMR for assay accuracy. | ||
| LOD (Sensitivity) | HILIC for trace analysis. | ||
| Precision (RSD) | qNMR for reference standard assignment. | ||
| Robustness | Sensitive to buffer pH and ACN % | Robust (Solvent & Shimming dependent) | qNMR is more robust for assay. |
The "Mass Balance" Gap
A common discrepancy arises where qNMR yields a lower purity value than HILIC-CAD.
-
Cause: HILIC-CAD usually normalizes to 100% of eluted peaks. It misses inorganic salts (NaCl) or retained polymers.
-
Resolution: qNMR is an absolute weight-based assay. If qNMR = 95% and HILIC = 99%, the remaining 4% is likely moisture, inorganic salts, or residual solvent (check TGA/KF).
Visualizing the Analytical Architecture
Diagram 1: The Validation Decision Matrix
This workflow illustrates how to deploy these methods in a drug development lifecycle.
Caption: Decision matrix for cross-validating relative purity (HILIC) against absolute assay (qNMR).
Diagram 2: HILIC Separation Mechanism
Understanding why HILIC works is crucial for troubleshooting retention time shifts.
Caption: HILIC Retention Mechanism: Partitioning of the polar analyte into the surface water layer created by the Amide ligand.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[7][8] LCGC North America. Link
-
United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[6] USP-NF. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Safety Profiles of Novel Acetamide Derivatives for Researchers and Drug Development Professionals
The acetamide scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to form stable amide bonds and its presence in a wide array of biologically active molecules.[1][2] From anti-inflammatory agents to innovative cancer therapeutics, the versatility of acetamide derivatives is undeniable. However, as with any emerging class of therapeutic candidates, a thorough understanding of their safety profiles is paramount to their successful clinical translation. This guide provides an in-depth, comparative analysis of the safety profiles of several classes of novel acetamide derivatives, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
The Imperative of Early Safety Assessment in Drug Discovery
The journey of a drug from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity. Early and comprehensive safety assessment is therefore not just a regulatory hurdle, but a critical component of a robust drug discovery pipeline. By identifying potential liabilities such as cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity at the preclinical stage, researchers can prioritize candidates with the most favorable therapeutic windows, thereby saving valuable time and resources.
This guide will delve into the safety profiles of three distinct classes of recently developed acetamide derivatives:
-
Phenoxyacetamide Derivatives: Investigated for their potent anticancer activities.
-
Chalcone Acetamide Derivatives: A class of compounds with demonstrated anti-proliferative effects.
-
Phenylacetamide Derivatives: Explored for their potential in cancer therapy.
We will examine their performance in key in vitro safety assays and discuss the underlying structure-toxicity relationships that govern their biological effects.
Comparative In Vitro Cytotoxicity: A Window into Cellular Health
A fundamental aspect of a compound's safety profile is its effect on the viability of normal, healthy cells. A desirable therapeutic agent should exhibit high potency against its target (e.g., cancer cells) while sparing non-cancerous cells. Here, we compare the in vitro cytotoxicity of representative novel acetamide derivatives against various human cell lines.
Cytotoxicity Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for selected novel acetamide derivatives against both cancerous and normal human cell lines. A higher IC50 value against normal cells is indicative of a better safety profile.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) on Cancer Cells | Normal Human Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) | Reference |
| Phenoxyacetamide | Compound I | HepG2 (Liver Carcinoma) | 1.43 | THLE-2 (Normal Liver) | 36.27 | 25.36 | [3][4] |
| Phenoxyacetamide | Compound II | HepG2 (Liver Carcinoma) | 6.52 | THLE-2 (Normal Liver) | > 50 | > 7.67 | [3] |
| Chalcone Acetamide | Derivative 8h | MDA-MB-231 (Breast Cancer) | Not Specified | HEK293 (Embryonic Kidney) | Less toxic than other counterparts | Not Specified | [5] |
| Phenylacetamide | Derivative 3j | MDA-MB-468 (Breast Cancer) | 0.76 | Not Specified | Not Specified | Not Specified | [6] |
| Acetamide (Parent) | (±)-Rac-ACT | Not Applicable | Not Applicable | AC16 (Cardiomyocytes) | 20.19 µg/mL | Not Applicable | [7] |
Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., THLE-2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Genotoxicity Assessment: Safeguarding Genetic Integrity
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. While comprehensive genotoxicity data for many novel acetamide derivatives is still emerging, studies on related compounds provide valuable insights.
For instance, a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide (S2227), was found to be non-mutagenic and non-clastogenic in a battery of in vitro assays and did not induce micronuclei in vivo.[9] This highlights that the acetamide scaffold can be modified to produce compounds with a favorable genotoxicity profile.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium unless a back mutation (reversion) occurs. The test compound's ability to cause this reversion is measured.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Caption: Workflow of the Ames test for mutagenicity assessment.
Organ-Specific Toxicity: A Closer Look at Liver and Heart
Drug-induced liver injury (DILI) and cardiotoxicity are two of the most significant reasons for drug attrition. Therefore, assessing the potential for novel acetamide derivatives to cause harm to these vital organs is a critical step in their safety evaluation.
Hepatotoxicity
While specific hepatotoxicity data for the novel phenoxyacetamide and chalcone acetamide derivatives are limited, the parent compound acetamide has been studied. Chronic high-dose exposure in rats has been shown to induce hepatocellular tumors, though it was found to be non-mutagenic in an in vivo study, suggesting a cell proliferation-related mechanism rather than direct DNA damage.[7] The phenoxyacetamide derivative, Compound I, demonstrated a promising selectivity for liver cancer cells over normal liver cells, suggesting that structural modifications can mitigate hepatotoxicity.[3][4]
Cardiotoxicity
A recent study investigated the cardiotoxicity of acetamide and its chiral isomers on human cardiomyocytes (AC16 cell line).[7] The racemic mixture, (±)-Rac-ACT, showed an IC50 of 20.19 µg/mL.[7] Interestingly, the (+)-S-ACT enantiomer was found to be the primary contributor to this toxicity, inducing DNA damage and apoptosis through the generation of reactive oxygen species (ROS).[7] This highlights the importance of considering stereochemistry in safety assessments.
Caption: Proposed pathway for acetamide-induced cardiotoxicity.
Structure-Toxicity Relationships: Designing Safer Molecules
The data presented suggests that the safety profile of acetamide derivatives can be significantly influenced by their structural modifications. For instance, the addition of a phenoxy group in Compound I appears to enhance its selectivity for cancer cells, thereby reducing its toxicity to normal liver cells.[3][4] Conversely, the specific stereoisomer of the parent acetamide molecule dictates its cardiotoxic potential.[7]
These observations underscore the importance of a carefully considered structure-activity relationship (SAR) and structure-toxicity relationship (STR) analysis during the lead optimization phase of drug discovery. By systematically modifying the acetamide scaffold and evaluating the resulting changes in both efficacy and safety, it is possible to design novel derivatives with an improved therapeutic index.
Conclusion and Future Directions
The novel acetamide derivatives discussed in this guide represent promising avenues for the development of new therapeutics. However, a comprehensive understanding of their safety profiles is essential for their successful advancement. The available data indicates that while some derivatives exhibit promising selectivity for cancer cells, others may have inherent liabilities such as cardiotoxicity.
Future research should focus on:
-
Standardized Safety Screening: Evaluating series of novel acetamide derivatives against a consistent panel of normal human cell lines to enable direct and meaningful comparisons of their cytotoxicity.
-
In-depth Mechanistic Studies: Elucidating the specific molecular mechanisms underlying the observed toxicities to guide the design of safer analogues.
-
Comprehensive In Vivo Toxicology: Conducting thorough in vivo studies in relevant animal models to assess the systemic toxicity, pharmacokinetics, and overall safety of the most promising candidates.
By integrating these strategies into the drug discovery process, the scientific community can unlock the full therapeutic potential of novel acetamide derivatives while ensuring patient safety.
References
-
Sayed, M. M., Nabil, Z. I., El-Gamal, M. I., & El-Gazzar, M. G. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(7), 939. [Link]
-
Reddy, G. D., et al. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. [Link]
-
Sayed, M. M., Nabil, Z. I., El-Gamal, M. I., & El-Gazzar, M. G. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
Havrylyuk, D., et al. (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. European Journal of Medicinal Chemistry, 64, 483-490. [Link]
-
Sayed, M. M., Nabil, Z. I., El-Gamal, M. I., & El-Gazzar, M. G. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]
-
El-Sayed, N. F., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 153-161. [Link]
-
Foye, W. O. (Ed.). (2008). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins. [Link]
-
Whittaker, M., et al. (2015). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 81, 123-132. [Link]
-
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Design, 3, 20-30. [Link]
-
Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10415-10426. [Link]
-
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]
-
Zhang, Y., et al. (2023). Molecular mechanisms of cardiotoxicity induced by acetamide and its chiral isomers. Science of The Total Environment, 900, 166349. [Link]
-
Khan, K. M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5389. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Aminocyclobutyl)acetamide Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(1-Aminocyclobutyl)acetamide hydrochloride. As researchers and drug development professionals, it is our collective responsibility to ensure that our scientific pursuits do not compromise the safety of our personnel or the integrity of our environment. This document is designed to be a trusted resource, moving beyond mere procedural steps to explain the fundamental principles of safe laboratory practice.
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including 2-(1-Aminocyclobutyl)acetamide hydrochloride, is not merely a logistical task but a critical component of laboratory safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines to govern the management of hazardous waste in laboratory settings.[1][2][3][4] Adherence to these regulations is not optional; it is a legal and ethical imperative.
At the heart of these regulations is the "cradle-to-grave" concept of hazardous waste management, which holds the generator of the waste responsible for its safe handling from the point of generation to its final disposal.[5] This principle underscores the importance of a comprehensive Chemical Hygiene Plan (CHP), a document that should be a living part of every laboratory's standard operating procedures.[3][6]
Hazard Assessment of 2-(1-Aminocyclobutyl)acetamide Hydrochloride
Inferred Hazard Profile:
| Hazard Class | Potential Risks | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety glasses with side shields or chemical goggles. |
| Carcinogenicity | Suspected carcinogen based on related compounds. | Handle as a particularly hazardous substance. |
Due to these potential hazards, 2-(1-Aminocyclobutyl)acetamide hydrochloride waste must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, it is essential to be outfitted with the appropriate PPE. The OSHA Laboratory Standard mandates the use of PPE to minimize chemical exposure.[3][10]
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Always inspect your PPE for signs of damage before use.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of 2-(1-Aminocyclobutyl)acetamide hydrochloride.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[11]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for 2-(1-Aminocyclobutyl)acetamide hydrochloride waste. The container must be in good condition, with a secure, tight-fitting lid.[2]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2-(1-Aminocyclobutyl)acetamide hydrochloride," and the accumulation start date.[2][5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid 2-(1-Aminocyclobutyl)acetamide hydrochloride, including contaminated items like weighing boats and paper towels, in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
Step 2: On-site Accumulation and Storage
Laboratories can accumulate hazardous waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[2][12]
-
Storage Location: Store the waste container in a designated SAA, such as a chemical fume hood or a designated cabinet.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2]
-
Volume Limits: The volume of hazardous waste in an SAA is limited by EPA regulations.[12][13]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[11][14]
-
Contact your Environmental Health and Safety (EH&S) Office: Your institution's EH&S department is your primary resource for waste disposal procedures. They will have established protocols and contracts with licensed disposal vendors.
-
Waste Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting EH&S directly.
-
Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.
The disposal workflow can be visualized as follows:
Caption: Workflow for the disposal of 2-(1-Aminocyclobutyl)acetamide hydrochloride.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For small, manageable spills, and if you are trained to do so, you can proceed with cleanup.
-
Wear appropriate PPE.
-
Contain the spill using a chemical spill kit.
-
Carefully clean up the spilled material and place it in the designated hazardous waste container.
-
Decontaminate the area.
-
-
Report: Report all spills to your supervisor and EH&S office, regardless of size.
This decision-making process can be illustrated as follows:
Caption: Decision tree for responding to a chemical spill.
Conclusion: A Culture of Safety
The proper disposal of 2-(1-Aminocyclobutyl)acetamide hydrochloride is a reflection of a laboratory's commitment to a culture of safety. By adhering to these guidelines, you are not only ensuring regulatory compliance but also protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your EH&S department for guidance.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide. Retrieved from [Link]
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DC Fine Chemicals. (2024, November 4). 100030 - Acetamide - Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
